molecular formula C11H8F3NO3 B14748639 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione CAS No. 114562-36-6

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione

Katalognummer: B14748639
CAS-Nummer: 114562-36-6
Molekulargewicht: 259.18 g/mol
InChI-Schlüssel: ACLPLRFJSCXKEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione is a chemical compound characterized by the presence of an isoindole-1,3-dione core structure substituted with a trifluoromethyl group and a hydroxypropyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a trifluoromethylated reagent under controlled conditions. One common method involves the use of trifluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The hydroxypropyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Hydroxypropyl)isoindole-1,3-dione: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(2-Hydroxypropyl)isoindole-1,3-dione: Similar structure but with a different substitution pattern, affecting its biological activity.

    N-(3-Hydroxypropyl)phthalimide: Another related compound with distinct applications and reactivity.

Uniqueness

2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and unique reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

114562-36-6

Molekularformel

C11H8F3NO3

Molekulargewicht

259.18 g/mol

IUPAC-Name

2-(3,3,3-trifluoro-2-hydroxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)8(16)5-15-9(17)6-3-1-2-4-7(6)10(15)18/h1-4,8,16H,5H2

InChI-Schlüssel

ACLPLRFJSCXKEM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.